Boc-D-Phe(4-I)-OH
Description
Significance of Functionalized Amino Acid Derivatives in Modern Organic Synthesis
Functionalized amino acid derivatives are indispensable tools in modern organic synthesis. Their inherent chirality makes them valuable as chiral building blocks, crucial for the creation of optically pure compounds, particularly in the pharmaceutical industry. symeres.com The modification of amino acid side chains allows for the introduction of diverse functional groups, which can influence the biological activity, stability, and conformational properties of peptides and other complex molecules. chemimpex.comnih.gov These derivatives serve as key components in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides with high efficiency and purity. chemimpex.com The strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, enables controlled and sequential bond formation, preventing unwanted side reactions during synthesis. chemimpex.com
Overview of Halogenated Phenylalanine Analogues in Contemporary Scientific Inquiry
Halogenated phenylalanine analogues represent a specific class of functionalized amino acids that have garnered considerable attention in scientific research. The introduction of halogen atoms onto the phenyl ring of phenylalanine can significantly alter its physicochemical properties. researchgate.net This includes modifications to hydrophobicity and electronic characteristics, which in turn can impact molecular interactions and biological activity. researchgate.net For instance, halogenation has been employed as a strategy to modulate the aggregation behavior of amyloidogenic peptides, providing insights into the driving forces behind amyloid formation. researchgate.netpolito.it Furthermore, the incorporation of specific halogens, like iodine, opens avenues for applications such as radiolabeling and imaging studies, which are pivotal in areas like cancer research. chemimpex.comchemimpex.com
Structural Characteristics and Diverse Synthetic Utility of Boc-D-Phe(4-I)-OH
This compound, also known as N-tert-butoxycarbonyl-4-iodo-D-phenylalanine, is a non-natural amino acid derivative that combines several key structural features. chemimpex.comnih.gov The 'Boc' group serves as an acid-labile protecting group for the amine, enhancing the compound's stability and solubility for use in peptide synthesis. chemimpex.comchemimpex.com The 'D' configuration designates it as the enantiomer of the naturally occurring L-phenylalanine, a feature that can enhance the stability of resulting peptides against enzymatic degradation. chemimpex.com The iodine atom at the para-position (4-position) of the phenyl ring is a critical functionalization. chemimpex.comnih.gov This iodine substitution not only influences the molecule's properties but also provides a reactive handle for further chemical modifications, such as in the creation of targeted radiopharmaceuticals. chemimpex.comchemimpex.com
The primary application of this compound lies in its role as a building block in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com Its structure allows for the controlled incorporation of a 4-iodophenylalanine residue into a peptide chain, facilitating the development of novel peptides with potentially enhanced biological activity or stability. chemimpex.comchemimpex.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 176199-35-2 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C14H18INO4 | chemimpex.comsigmaaldrich.comiris-biotech.de |
| Molecular Weight | 391.2 g/mol | chemimpex.comsigmaaldrich.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Melting Point | 118-124 °C | chemimpex.com |
| Optical Rotation | -22.5 ± 1° (c=1.202% in AcOEt) | chemimpex.com |
| Storage Temperature | 0-8 °C | chemimpex.comiris-biotech.de |
Interactive Data Table: Key Identifiers for this compound
| Identifier | Value | Reference |
| Synonyms | Boc-p-iodo-D-Phe-OH, Boc-4-iodo-D-phenylalanine | chemimpex.comsigmaaldrich.com |
| MDL Number | MFCD00079670 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| PubChem CID | 3409757 | chemimpex.com |
| InChI Key | JZLZDBGQWRBTHN-LLVKDONJSA-N | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Boc D Phe 4 I Oh
Strategies for the Stereoselective Synthesis of 4-Iodo-D-Phenylalanine Scaffolds
The enantioselective synthesis of non-natural amino acids, such as 4-iodo-D-phenylalanine, is a significant area of research in organic and medicinal chemistry. The precise stereochemical configuration is often crucial for the biological activity of peptides and other pharmaceuticals incorporating these residues. Methodologies for achieving the desired D-configuration can be broadly classified into precursor derivatization and direct enantioselective approaches.
Precursor Derivatization Approaches
One common strategy involves the chemical modification of readily available chiral starting materials. For instance, a protected 4-aminophenylalanine derivative can be used as a precursor. nih.gov Another approach is the derivatization of proteinogenic amino acids. nih.gov Chiral derivatization transforms enantiomers into diastereomers, which can then be separated using standard chromatographic techniques. nih.govnanobioletters.comsigmaaldrich.com For example, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a well-known chiral derivatizing agent that reacts with amino groups to form diastereomers that can be separated. nih.gov
Enantioselective Introduction of the Chiral Center
Modern synthetic methods often focus on the direct, catalyst-controlled creation of the chiral center. This can involve the stereoselective alkylation of a glycine equivalent using a chiral auxiliary. nih.gov Another powerful technique is the enantioselective hydrocyanation of imines, known as the Strecker reaction, followed by hydrolysis to the amino acid. acs.org
Enzymatic methods have also proven to be highly effective. Phenylalanine dehydrogenases, for example, can be engineered through site-directed mutagenesis to catalyze the conversion of 2-oxo acids into the corresponding α-amino acids with excellent enantiocontrol. nih.gov These modified enzymes can exhibit high tolerance for substrates with substitutions on the phenyl ring, including at the 4-position. nih.gov
Installation and Manipulation of the tert-Butyloxycarbonyl (Boc) Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its ability to protect the amino group of amino acids from unwanted reactions. vectorlabs.com Its widespread use stems from its stability under various conditions and its selective removal under mild acidic conditions.
Selective N-Protection Techniques
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org This reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.orgwikipedia.org Common bases include sodium hydroxide or 4-dimethylaminopyridine (DMAP). wikipedia.org For amino acids that may be sensitive to water, anhydrous conditions using triethylamine (TEA) in a solvent like methanol or dimethylformamide (DMF) can be employed.
| Reagent | Base | Solvent | Conditions |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Aqueous | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Not specified |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol or DMF | 40-50 °C |
Orthogonal Deprotection Strategies in Multistep Organic Synthesis
A key advantage of the Boc group is its role in orthogonal protection strategies, which are fundamental to multistep synthesis, particularly in solid-phase peptide synthesis (SPPS). fiveable.mepeptide.com Orthogonal protection allows for the selective removal of one protecting group without affecting others. fiveable.me The Boc group is acid-labile and is commonly removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM). wikipedia.org
This allows for the use of other protecting groups that are stable to acid but labile to other conditions. For instance, the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base such as piperidine, is orthogonal to the Boc group. acs.orgnih.govresearchgate.net Similarly, benzyl (B1604629) (Bzl) protecting groups, often used for side-chain protection, are typically removed by hydrogenolysis, a condition under which the Boc group is stable. rsc.org This orthogonal approach enables the precise and sequential construction of complex peptides. fiveable.me
| Protecting Group | Typical Cleavage Reagent | Orthogonality with Boc |
| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (base) | Yes |
| Benzyl (Bzl) | H₂/Pd (hydrogenolysis) | Yes |
| Benzyloxycarbonyl (Cbz) | H₂/Pd or strong acid | Partial (strong acid cleaves both) |
Regioselective Iodination Methods for Phenylalanine Derivatives
The introduction of an iodine atom at a specific position on the phenyl ring of phenylalanine requires regioselective methods to avoid the formation of multiple isomers.
One established method for the synthesis of 4-iodo-L-phenylalanine involves an Ullman-type coupling of a protected 4-iodo-L-phenylalanine derivative with an azide anion. nih.gov Another approach involves the diazotization of an aminophenylalanyl peptide followed by conversion to the iodophenylalanyl peptide. More directly, radioiodinated 4-iodophenylalanine has been synthesized from a tin precursor, specifically a methyl ester of the N-Boc-protected phenylalanine derivative. nih.gov
For the direct iodination of the aromatic ring, electrophilic aromatic substitution is a common strategy. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be used, often in the presence of an acid catalyst, to favor substitution at the para position due to steric and electronic effects.
| Method | Key Reagents | Description |
| Ullman-type Coupling | Protected 4-iodo-L-phenylalanine, Azide source, Cu(I) catalyst | Copper-catalyzed coupling reaction. |
| Diazotization | Aminophenylalanyl peptide, NaNO₂, KI | Conversion of an amino group to an iodo group via a diazonium salt. |
| From Tin Precursor | N-Boc-protected tin derivative of phenylalanine, Iodinating agent | Destannylative iodination. |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a conventional and widely used method for the iodination of electron-rich aromatic compounds like the phenylalanine derivative. The Boc-protected amino acid, Boc-D-Phe-OH, serves as the starting material. The reaction involves the generation of a potent electrophilic iodine species that attacks the electron-rich phenyl ring. Due to the ortho-, para-directing nature of the alkyl substituent on the benzene ring, the iodine is predominantly directed to the para-position (position 4).
Common reagents and conditions for this transformation include:
Molecular Iodine (I2) with an Oxidizing Agent: Iodine itself is not electrophilic enough to iodinate the benzene ring directly. Therefore, an oxidizing agent such as hydrogen peroxide or a copper(II) salt is often added to generate a more potent electrophilic species, such as the iodonium ion (I+) libretexts.org.
N-Iodosuccinimide (NIS): NIS is a convenient and effective source of electrophilic iodine. The reaction is often catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), which activates the NIS and facilitates the substitution organic-chemistry.org. The use of NIS under acidic conditions provides a regioselective method for the synthesis of iodoarenes from activated aromatic compounds organic-chemistry.org.
These methods are generally effective for producing Boc-D-Phe(4-I)-OH with good yields, taking advantage of the inherent reactivity of the phenylalanine side chain.
Transition Metal-Catalyzed Iodination Processes
While less common than electrophilic substitution for this specific substrate, transition metal-catalyzed methods represent an alternative strategy for the formation of aryl-iodine bonds. These reactions often proceed via different mechanisms, such as C-H activation, and can sometimes offer different selectivity or functional group tolerance. For instance, gold(I) has been shown to catalyze the efficient iodination of various electron-rich arenes using N-Iodosuccinimide under mild conditions organic-chemistry.org. Palladium and copper catalysts are also extensively used in halogenation reactions, although they are more frequently employed for coupling reactions of the resulting iodoarenes. The development of selective C-H iodination strategies using various catalysts is an active area of research and offers potential for the synthesis of complex iodoarenes nih.gov.
Reactivity Profiles and Subsequent Chemical Transformations of this compound
The presence of the iodine atom on the phenyl ring transforms this compound into a versatile building block. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in a variety of subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The iodine moiety of this compound serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are paramount in this context, allowing for the introduction of a wide array of substituents at the 4-position of the phenylalanine ring science.govyoutube.com.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures or introducing alkyl or vinyl groups.
Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of aryl alkynes, which are themselves valuable intermediates for further chemical transformations.
Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond at one of the sp² carbons of the alkene, providing access to substituted styrenyl derivatives of phenylalanine.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst youtube.com.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki | Organoboron Reagent (e.g., R-B(OH)2) | Aryl-Aryl, Aryl-Alkyl | Pd(PPh3)4, Pd(OAc)2 + Ligand, Base (e.g., Na2CO3) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) |
| Heck | Alkene (e.g., CH2=CHR) | Aryl-Alkene | Pd(OAc)2, Ligand (e.g., PPh3), Base (e.g., Et3N) |
Nucleophilic Substitution Reactions Involving the Iodine Moiety
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex libretexts.org. Since the Boc-amino acid moiety is not strongly electron-withdrawing, harsh reaction conditions or the use of a metal catalyst (e.g., copper-catalyzed Ullmann-type reactions) are often necessary to facilitate the substitution of the iodine atom by nucleophiles like amines, alcohols, or thiols.
Functional Group Interconversions at the Carboxylic Acid and Amine Termini
Beyond the reactivity of the iodo-substituted phenyl ring, this compound possesses two other key functional groups: the N-terminal Boc protecting group and the C-terminal carboxylic acid. These groups can be selectively manipulated to incorporate the amino acid into larger molecules like peptides or other complex organic structures.
Amine Terminus: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis . It is stable under many reaction conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane chemistrysteps.com. This deprotection exposes the free amine, which can then participate in amide bond formation with another amino acid or carboxylic acid.
Carboxylic Acid Terminus: The carboxylic acid can be activated and coupled with a free amine to form an amide bond, which is the basis of peptide synthesis nih.gov. Common coupling reagents include carbodiimides (like DCC or EDC) or reagents like TBTU and HOBt nih.gov. Alternatively, the carboxylic acid can be converted into an ester, for example, through a Fischer esterification or by reaction with an alkyl halide under basic conditions.
Applications in Peptide and Peptidomimetic Chemistry
Incorporation of Boc-D-Phe(4-I)-OH into Complex Peptide Sequences
The integration of this compound into peptide chains is a key strategy for creating modified peptides with enhanced biological activity or stability. chemimpex.com This is achieved through well-established peptide synthesis methodologies.
This compound is well-suited for Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com In a typical SPPS cycle, the N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed using an acid, such as trifluoroacetic acid (TFA). The newly exposed amino group is then coupled with the carboxyl group of the incoming this compound. This coupling is facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.gov The process is repeated iteratively to assemble the desired peptide sequence. For instance, in the synthesis of Bivalirudin, a 20-amino acid peptide, Boc-D-Phe was the final amino acid added to the sequence using Fmoc chemistry-based SPPS. google.com
A key advantage of using the Boc protecting group is its stability under the basic conditions sometimes used for the removal of other protecting groups, allowing for orthogonal protection strategies in complex syntheses. The 4-iodophenyl side chain is generally stable to the reagents used in Boc-SPPS.
This compound is also effectively utilized in solution-phase peptide synthesis, a method often preferred for large-scale synthesis or for peptides that are difficult to assemble on a solid support. google.com In this approach, peptide fragments are synthesized in solution and then coupled together. For example, a process for the solution-phase synthesis of octreotide (B344500) involves the reaction of a fragment containing Boc-D-Phe. google.com The coupling of N-Boc protected amino acids, including phenylalanine derivatives, can be achieved using reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes efficient peptide bond formation with minimal side reactions. mdpi.comresearchgate.net The reaction of Boc-Phe-OH with H-D-Trp-OAll is a step in the synthesis of a fragment for octreotide. google.com The choice of coupling reagents and reaction conditions is critical to ensure high yields and prevent racemization.
Design and Synthesis of Modified Peptides and Peptidomimetics
The incorporation of non-natural amino acids like this compound is a cornerstone of peptidomimetic design. wikipedia.orgsigmaaldrich.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability, bioavailability, and receptor selectivity. wikipedia.orgsigmaaldrich.com
The introduction of bulky or uniquely shaped amino acids can impose significant conformational constraints on a peptide backbone. nih.gov The 4-iodophenyl group of this compound can influence the peptide's secondary structure by restricting the rotational freedom of the side chain and the peptide backbone. nih.gov This can lead to the stabilization of specific conformations, such as β-turns or helical structures, which are often crucial for biological activity. By strategically placing this amino acid within a peptide sequence, researchers can create topographical mimetics that present a specific three-dimensional arrangement of functional groups to a biological target. researchgate.net For example, the substitution of phenylalanine with derivatives can impact the peptide's conformation and its inhibitory potency against enzymes like Src tyrosine kinase. nih.gov
A major limitation of natural peptides as therapeutic agents is their rapid degradation by proteases. sigmaaldrich.com The incorporation of non-natural amino acids, particularly D-amino acids, is a widely used strategy to enhance peptide stability. frontiersin.orgmdpi.com Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid like D-Phe(4-I) can render the adjacent peptide bond resistant to proteolytic cleavage, thereby increasing the peptide's half-life in biological systems. frontiersin.orgnih.gov This enhanced stability is a critical factor in the development of peptide-based drugs.
Furthermore, the iodine atom provides a site for further chemical modification. The 4-iodophenylalanine residue can be converted to other substituted phenylalanines through reactions like Suzuki coupling, allowing for the creation of a diverse range of peptide analogues. peptide.compeptide.com
Influence of D-Stereochemistry on Peptide Architecture and Biological Interactions
The D-configuration of this compound has a profound impact on the three-dimensional structure of a peptide and its interactions with other molecules. While a peptide composed entirely of L-amino acids might adopt a right-handed alpha-helix, the introduction of a D-amino acid can disrupt this structure or even induce a left-handed helical conformation. nih.gov
The presence of D-amino acids can significantly alter a peptide's biological activity. frontiersin.org In some cases, it can enhance receptor recognition and binding affinity. frontiersin.orgmdpi.com For example, the opioid peptide dermorphin (B549996) requires a D-alanine at a specific position for its biological activity; the all-L-amino acid version is inactive. mdpi.com Conversely, for some antimicrobial peptides, substituting L-amino acids with D-amino acids can reduce toxicity towards mammalian cells while retaining antimicrobial activity. mdpi.comoup.com This is often because the mechanism of action does not depend on interaction with a specific chiral receptor on the host cells. nih.gov The change in chirality can also affect interactions with components in serum, potentially improving the in vivo efficacy of the peptide. nih.gov
The following table summarizes the key applications and effects of incorporating this compound into peptides:
| Application/Effect | Description | Key Structural Feature |
| SPPS and Solution-Phase Synthesis | Serves as a building block for creating complex peptides. chemimpex.comsigmaaldrich.comgoogle.com | Boc-protecting group, carboxyl group |
| Conformational Constraint | The bulky side chain restricts peptide backbone flexibility, stabilizing specific secondary structures. nih.gov | 4-iodophenyl group |
| Proteolytic Stability | The D-configuration hinders cleavage by proteases, increasing the peptide's half-life. frontiersin.orgnih.gov | D-stereocenter |
| Altered Biological Activity | Can enhance or modify receptor binding and overall biological function. frontiersin.orgmdpi.com | D-stereocenter, 4-iodophenyl group |
| Chemical Handle | The iodine atom allows for further chemical modifications via cross-coupling reactions. peptide.compeptide.com | Iodine atom |
| Radiolabeling | The iodine can be replaced with a radioactive isotope for imaging applications. chemimpex.com | Iodine atom |
Enhanced Proteolytic Stability
A primary obstacle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. Proteolytic enzymes, such as chymotrypsin, typically recognize and cleave peptide bonds C-terminal to L-amino acids with large hydrophobic side chains, like phenylalanine and tyrosine. creative-enzymes.comwikidoc.orgsigmaaldrich.com The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence fundamentally alters its three-dimensional structure at the site of modification. This change in stereochemistry makes the adjacent peptide bond unrecognizable to most common proteases, thereby rendering the peptide resistant to enzymatic cleavage. lifetein.com.cnmdpi.com
The principle of using D-amino acids to confer proteolytic resistance is well-established. Studies have consistently shown that peptides containing D-amino acids exhibit significantly longer half-lives in biological fluids like human serum compared to their all-L-amino acid counterparts. lifetein.com.cnmdpi.commdpi.com For instance, research on various peptides has demonstrated that replacing L-amino acids with their D-enantiomers can dramatically increase stability. One study on an antitumor peptide, RDP215, found that its D-amino acid variant, 9D-RDP215, remained stable in the presence of serum, while the original L-peptide did not. mdpi.com Similarly, another investigation revealed that substituting three L-amino acids with their D-isomers in an oxytocin (B344502) derivative led to a more than 14-fold increase in stability in a human colonic model after 1.5 hours of incubation. mdpi.com
While direct quantitative data for a peptide containing the specific this compound is context-dependent, the established impact of D-amino acid substitution provides a strong basis for its use in enhancing stability. The data below illustrates the typical effect of D-amino acid incorporation on peptide stability in human plasma.
| Peptide | Key Structural Feature | % Remaining after 8h in Human Plasma | Reference |
|---|---|---|---|
| Pep05 (All L-amino acids) | Contains L-Lys and L-Arg | < 5% | sigmaaldrich.com |
| DP06 (D-amino acid substituted) | All L-Lys/L-Arg replaced with D-Lys/D-Arg | > 80% | sigmaaldrich.com |
| Native Oxytocin (1 D-amino acid) | Contains L-Tyr, L-Ile | ~6% (after 1.5h) | mdpi.com |
| P11 (Linear Oxytocin analogue) | L-Tyr, L-Ile, L-Leu replaced with D-isomers | ~64% (after 1.5h) | mdpi.com |
This table presents representative data on how D-amino acid substitution enhances peptide stability, based on findings from referenced studies. The specific stability of a peptide containing this compound would depend on the full peptide sequence and experimental conditions.
Modulated Receptor Binding Profiles in in vitro Systems
The substitution of natural amino acids with this compound is a powerful tool for modulating the interaction of a peptide with its biological target. The iodine atom introduces a bulky, lipophilic substituent on the phenyl ring, which can lead to altered binding affinities and selectivities for specific receptors. Furthermore, the iodine can serve as a site for radioisotope labeling without significantly compromising biological activity, making it invaluable for diagnostic imaging and targeted radiotherapy. wikidoc.org
A compelling example of this modulation is seen in the development of inhibitors for the prostate-specific membrane antigen (PSMA), a well-established target for prostate cancer imaging and therapy. nih.govnih.gov A study by Wirtz et al. investigated a series of urea-based PSMA inhibitors, analyzing how structural modifications influenced their binding affinity (IC50) and other properties. nih.gov The introduction of a 4-iodo-D-phenylalanine residue into the linker region of a PSMA inhibitor (Compound 11 in the study) was shown to dramatically increase its plasma protein binding to 97%. nih.gov This modification, which increases the molecule's biological half-life, resulted in sustained accumulation in tumors, demonstrating a fourfold higher tumor uptake compared to the parent compound after 24 hours. nih.govnih.gov
The data from this research highlights how modifications to the phenylalanine residue can fine-tune the ligand's interaction with its target receptor and other biological components. The table below summarizes the in vitro PSMA binding affinities for a selection of these modified inhibitors.
| Compound | Modification to Phenylalanine or Linker | PSMA Binding Affinity (IC50, nM) | Reference |
|---|---|---|---|
| PSMA I&T (Reference) | Standard Linker | 2.3 ± 0.5 | nih.gov |
| Compound 4 | Biphenylalanine substitution | 32.8 ± 12.3 | nih.gov |
| Compound 5 | Naphthylalanine (Nap) substitution | 0.8 ± 0.2 | nih.gov |
| Compound 10 | DOTAGA-conjugated Nap derivative | 4.1 ± 0.5 | nih.gov |
| Compound 11 | Contains 4-iodo-D-phenylalanine in linker | 6.4 ± 1.1 | nih.gov |
This table shows the in vitro binding affinities of various structurally related compounds to the prostate-specific membrane antigen (PSMA). The data illustrates how substitutions, including the use of 4-iodo-D-phenylalanine, modulate receptor interaction. Data sourced from Wirtz M, et al. (2018). nih.gov
These findings underscore the utility of this compound as a strategic component in peptide design, enabling the creation of peptidomimetics with enhanced stability and precisely modulated receptor binding profiles for advanced therapeutic and diagnostic applications.
Advanced Spectroscopic and Structural Elucidation of Boc D Phe 4 I Oh and Its Conjugates
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition and molecular weight of synthetic compounds like Boc-D-Phe(4-I)-OH. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), allowing for the determination of a unique elemental formula.
For this compound, HRMS is used to verify its molecular formula, C₁₄H₁₈INO₄. nih.govsigmaaldrich.comsigmaaldrich.com The technique can distinguish the compound from other molecules with the same nominal mass but different elemental compositions. Techniques such as Electrospray Ionization (ESI) are commonly employed, where the molecule is ionized, often by protonation to form the [M+H]⁺ adduct or deprotonation to yield the [M-H]⁻ adduct. The measured mass-to-charge ratio (m/z) of these ions is then compared to the theoretically calculated value based on the exact masses of the most abundant isotopes of each element. google.com This precise correlation between the experimental and calculated mass provides definitive confirmation of the compound's identity. thieme-connect.comrsc.org
Table 1: Molecular Properties of this compound for HRMS Confirmation
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₈INO₄ | nih.govsigmaaldrich.com |
| Molecular Weight (Nominal) | 391.20 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |
| Exact Mass (Monoisotopic) | 391.02806 Da | nih.gov |
| Common Adduct (Positive Mode) | [M+H]⁺ | google.com |
| Common Adduct (Negative Mode) | [M-H]⁻ | google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, confirming the connectivity and integrity of the molecule.
In the ¹H NMR spectrum, characteristic signals confirm the presence of the tert-butoxycarbonyl (Boc) protecting group, which appears as a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. The aromatic protons of the 4-iodophenyl ring typically appear as a set of doublets, while the protons on the α-carbon and β-carbon of the amino acid backbone show distinct multiplets. ichemical.com The specific chemical shifts and coupling constants of these protons are sensitive to the molecule's conformation.
¹³C NMR complements the proton data, providing signals for each unique carbon atom, including the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the phenyl ring, and the aliphatic carbons. researchgate.net The D-configuration of the chiral center is typically confirmed by other methods, such as optical rotation, but advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used on derived peptides to analyze spatial proximities and conformational preferences.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is inferred from structurally similar compounds and may vary based on solvent and experimental conditions.)
| Atom Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Boc (CH₃)₃ | ~1.4 | ~28.1 | rsc.org |
| Boc C(CH₃)₃ | - | ~80.5 | rsc.org |
| Boc C=O | - | ~155.4 | rsc.org |
| α-CH | ~4.3 | ~54.6 | ichemical.com |
| β-CH₂ | ~3.0 - 3.2 | ~37.0 | ichemical.com |
| Aromatic CH (ortho to CH₂) | ~7.1 - 7.3 | ~131.6 | |
| Aromatic CH (ortho to I) | ~7.6 - 7.8 | ~137.5 | |
| Aromatic C-I | - | ~91.8 | - |
| Aromatic C-CH₂ | - | ~137.0 | - |
| Carboxyl C=O | - | ~173-175 | rsc.org |
X-ray Crystallography for Solid-State Structural Determination of Derived Compounds
While obtaining a crystal structure of this compound itself can be challenging, its incorporation into peptides is a key strategy for facilitating X-ray crystallography studies of those peptides. The iodine atom is particularly useful for this purpose. As a heavy atom, it scatters X-rays much more strongly than lighter atoms like carbon, nitrogen, or oxygen.
This property is exploited to solve the "phase problem" in X-ray crystallography. The phases of the scattered X-rays, which are lost during data collection, can be determined using methods like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) or isomorphous replacement, where the heavy iodine atom serves as the anomalous scatterer or the point of isomorphous difference. nih.govacs.org For example, researchers have specifically mutated residues like tyrosine to 4-iodophenylalanine or designed peptide analogues containing this residue to enable crystallographic phase determination. acs.orgescholarship.orgacs.org The resulting electron density maps allow for the precise determination of the three-dimensional solid-state structure of the peptide, revealing details about backbone conformation, side-chain orientations, and intermolecular interactions. rsc.org
Table 3: Example of Crystallographic Data from a Boc-Protected Aryl-Substituted Amino Acid Derivative (Data for Boc-4S-(4-iodophenyl) hydroxyproline)
| Parameter | Value | Reference |
|---|---|---|
| Bond Type | cis Boc-proline bond | rsc.org |
| Proline Ring Pucker | endo | rsc.org |
| Dihedral Angle (ϕ) | -76.5° | rsc.org |
| Dihedral Angle (ψ) | +1.4° | rsc.org |
| Implied Conformation | β-turn | rsc.org |
Circular Dichroism Spectroscopy for Chiral and Secondary Structure Analysis of Related Peptides
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.orgnih.gov It is an exceptionally valuable tool for analyzing the secondary structure of peptides in solution, providing information that is complementary to the solid-state data from X-ray crystallography. creative-proteomics.comunits.it
When this compound is incorporated into a peptide chain, the resulting molecule is chiral. The peptide backbone can fold into ordered secondary structures, such as α-helices, β-sheets, and β-turns, or exist as a disordered random coil. libretexts.org Each of these structures interacts with circularly polarized light in a unique way, producing a characteristic CD spectrum in the far-UV region (190-250 nm). americanpeptidesociety.org The presence of the 4-iodophenylalanine residue can also be probed in the near-UV region (250-300 nm), providing insights into the local environment of the side chain and tertiary structure. libretexts.orgnih.govnih.gov By analyzing the shape and magnitude of the CD spectrum, researchers can estimate the percentage of each secondary structure type within the peptide, monitor conformational changes induced by environmental factors (e.g., pH, temperature), and study peptide-protein interactions. americanpeptidesociety.orgnih.gov
Table 4: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures
| Secondary Structure | Characteristic CD Signal (Wavelength, nm) | Reference |
|---|---|---|
| α-Helix | Strong negative bands at ~222 and ~208 nm; Strong positive band at ~192 nm | americanpeptidesociety.org |
| β-Sheet (Antiparallel) | Negative band at ~217 nm; Positive band at ~195 nm | americanpeptidesociety.org |
| Random Coil | Negative band near ~198 nm; Low ellipticity above 210 nm | americanpeptidesociety.org |
| β-Turn (Type I) | Weak negative band at ~225 nm; Strong positive band at ~205 nm; Negative band at ~185 nm | units.it |
Role in Chemical Biology and Supramolecular Chemistry Research
Development of Chemical Probes and Tags for Biological Systems
The ability to introduce specific labels into biological systems is paramount for understanding complex processes. Boc-D-Phe(4-I)-OH, and its derivatives, serve as exceptional platforms for creating such probes. vulcanchem.comchemimpex.comnih.gov
The iodine atom in the 4-iodophenylalanine scaffold is particularly amenable to radiolabeling, a critical technique in biomedical imaging and therapeutic applications. vulcanchem.comchemimpex.comontosight.ai The incorporation of radioactive iodine isotopes, such as ¹²⁴I, ¹²⁵I, or ¹³¹I, allows for the development of targeted radiopharmaceuticals. ontosight.ainih.gov These labeled compounds can be used for Positron Emission Tomography (PET) imaging to visualize and track biological processes in vivo. ontosight.ai
Research has focused on developing efficient methods for radioiodination. One such method involves a tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, synthesized from the corresponding iodo derivative. nih.govebi.ac.uk This precursor facilitates high-yield, no-carrier-added radiosynthesis of 4-iodophenylalanine. nih.govduke.edu Studies have demonstrated that radioiodinated 4-iodophenylalanine exhibits significant uptake in cancer cells, comparable to natural phenylalanine, highlighting its potential for developing targeted cancer imaging agents and therapeutics. nih.govebi.ac.ukduke.edu
| Precursor/Method | Isotope(s) | Application | Radiochemical Yield | Reference |
| Tin Precursor | ¹²⁵I, ¹³¹I | Breast Cancer Cell Imaging | Up to 94.8 ± 3.4% | nih.gov |
| General Radiolabeling | ¹²⁵I, ¹³¹I | Imaging/Therapy | Not specified | vulcanchem.com |
| PET Imaging | ¹²⁴I, ¹³¹I | PET Imaging, Targeted Therapy | Not specified | ontosight.ai |
Beyond radiolabeling, the 4-iodophenylalanine scaffold is instrumental in creating fluorescent probes for microscopic imaging. chemimpex.com The iodine atom can be functionalized through cross-coupling reactions, such as the Suzuki coupling, to attach fluorophores. nih.gov For instance, biphenyl-phenylalanine derivatives, synthesized by coupling protected 4-iodophenylalanine with biphenyl (B1667301) boronic acids, exhibit intrinsic fluorescence. nih.gov These fluorescent amino acids can be incorporated into proteins, such as Dihydrofolate Reductase (DHFR), with minimal disruption to the protein's structure and function. nih.gov This allows for the study of protein dynamics and interactions within cellular environments. chemimpex.comnih.gov The ability to couple various dyes to the 4-iodophenylalanine moiety enables the tracking of peptide-receptor interactions and other biological phenomena. vulcanchem.com
Bioconjugation Chemistries Utilizing the 4-Iodo Phenylalanine Scaffold
Bioconjugation, the process of linking molecules to biomolecules, is a powerful tool in chemical biology. The 4-iodophenylalanine residue provides a unique site for such modifications. vulcanchem.comchemimpex.comchemimpex.com
While not a direct participant, the iodo-group on the phenylalanine ring can be converted to other functionalities suitable for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. organic-chemistry.orgmdpi.com The versatility of the 4-iodophenylalanine scaffold allows for its conversion to derivatives that can participate in these powerful ligation reactions, expanding the toolkit for peptide and protein modification.
The ability to introduce 4-iodophenylalanine at specific sites within a protein sequence, often through genetic code expansion techniques, opens the door for highly specific modifications. nih.govrsc.orgnih.gov This site-specificity is crucial for detailed mechanistic studies of protein function. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are frequently employed to attach various moieties to the 4-iodophenylalanine residue. rsc.orgacs.orgacs.org
For example, the Sonogashira coupling has been used to label peptides containing 4-iodophenylalanine with organometallic compounds like ferrocene (B1249389) derivatives, creating redox-active probes. rsc.orgacs.org Similarly, the Suzuki-Miyaura coupling enables the attachment of a wide range of partners, including polyethylene (B3416737) glycol (PEG) for improving the pharmacokinetic properties of therapeutic proteins. acs.orgmdpi.com More recently, the formation of stable palladium-peptide oxidative addition complexes has been developed as an efficient bioconjugation method, allowing for the reaction of peptides containing 4-halophenylalanines with thiols under aqueous conditions. rsc.orgrsc.org These methods provide robust strategies for creating well-defined protein conjugates to investigate structure-function relationships and develop novel therapeutics. rsc.orgacs.org
| Reaction Type | Catalyst/Reagents | Attached Moiety | Application | Reference |
| Sonogashira Coupling | (PPh₃)₂PdCl₂, CuI, DiPEA | Arylacetylene | Rigidified peptides, bridged peptides | rsc.org |
| Sonogashira Coupling | Pd catalyst | Ferrocene alkynes | Organometallic labeling | acs.org |
| Suzuki-Miyaura Coupling | Na₂PdCl₄ | Boronic acids | General protein modification | acs.org |
| Palladium-Peptide OAC | sSPhos, (1,5-COD)Pd(CH₂TMS)₂ | Thiols | Peptide/protein ligation | rsc.orgrsc.org |
Supramolecular Assembly and Material Science Applications of Peptide Derivatives
Peptides containing 4-iodophenylalanine can self-assemble into highly ordered nanostructures, a property that is being harnessed in materials science. researchgate.netunits.ituci.edunih.gov The introduction of the iodine atom can significantly influence the self-assembly process of peptides. For instance, the iodinated analog of the hCT central pentapeptide fragment, DF(I)NKF, shows a strongly enhanced ability to form amyloid fibrils. researchgate.net This phenomenon is attributed to the amphoteric nature of the iodine atom, which can act as both a Lewis acid and a Lewis base, promoting intermolecular interactions that drive fibril formation. researchgate.net
These self-assembling peptide systems are being explored for the creation of novel nanomaterials, such as hydrogels and ordered nanofibers, with potential applications in biotechnology and materials science. researchgate.netgoogle.com Furthermore, the incorporation of 4-iodophenylalanine into peptide designs for X-ray crystallography has been instrumental in determining the high-resolution structures of oligomeric assemblies, providing insights into the mechanisms of protein aggregation. uci.edu The ability to form bisarylethyne-bridged peptides through Sonogashira coupling further expands the potential for creating rigid, functional peptide-based materials. rsc.org
Self-Assembly of Peptides Containing Halogenated Phenylalanine Residues
The incorporation of halogenated phenylalanine residues, such as 4-iodophenylalanine derived from this compound, into peptide sequences has a profound impact on their self-assembly properties. The introduction of a halogen atom, particularly iodine, onto the phenyl ring alters the electronic and steric characteristics of the amino acid side chain. This modification can significantly influence the delicate balance of non-covalent interactions that govern the spontaneous organization of peptides into higher-order structures.
Research has demonstrated that halogenation can be a strategic approach to modulate the self-assembly process. For instance, studies on hexapeptide hydrogelators have shown that halogenating the phenylalanine aromatic side chains can alter hydrogel properties by influencing the complex interplay of non-covalent interactions within and between the assembled fibers. rsc.org The rationale is that such modifications can modulate the in vivo behavior of resulting hydrogels, which is crucial for applications like controlled drug delivery. rsc.org The aromatic moiety of phenylalanine is often critical for the self-assembly process, and its halogenation provides a means to fine-tune these interactions. rsc.org
In the context of dipeptides, which are known for their propensity to form a variety of supramolecular materials, halogenation has also been shown to be an effective strategy. nih.gov While the design of halogenated peptides that form stable hydrogels is not straightforward due to the need for a fine balance of steric and electronic factors, iodination has been shown to enhance the stability of the resulting hydrogels in certain cases. nih.gov The self-assembly of these peptides is often triggered by changes in conditions, such as pH, which lead to the formation of zwitterions that can form salt bridges and initiate the assembly process. nih.gov
Formation of Ordered Nanostructures (e.g., hydrogels, nanofibers)
The self-assembly of peptides containing this compound and its derivatives frequently leads to the formation of well-defined, ordered nanostructures. These structures, which include hydrogels, nanofibers, nanotubes, and nanoribbons, are of great interest for applications in biomaterials science and nanotechnology. nih.govmdpi.com
Hydrogels, which are three-dimensional networks of polymer chains that can hold large amounts of water, are a common outcome of the self-assembly of these modified peptides. researchgate.netjpt.com The introduction of iodine through this compound can significantly enhance the gelation capacity of peptides. nih.gov For example, the replacement of hydrogen with iodine in the human calcitonin-derived amyloidogenic fragment DFNKF resulted in a "super-gelator" peptide that formed a robust hydrogel at a concentration 30-fold lower than the natural peptide. nih.gov This remarkable effect is attributed to the influence of the iodine atom on the self-assembly process, promoting the formation of a dense fibrillar network that entraps water. nih.govresearchgate.net
The morphology of the resulting nanostructures can be diverse. While some peptides self-assemble into nanofibers that entangle to form the hydrogel matrix, others can form more complex structures like nanotubes or nanoribbons. mdpi.comrsc.orgdovepress.com For instance, cationic Fmoc-Phe-DAP derivatives have been observed to self-assemble into fibrils that can further organize into flat nanoribbons and eventually roll into nanotubes. rsc.org The specific morphology is highly dependent on the chemical structure of the peptide and the conditions of self-assembly. rsc.org
Table 1: Examples of Nanostructures Formed from Peptides Containing Halogenated Phenylalanine
| Peptide/Derivative | Halogenation | Resulting Nanostructure(s) | Reference(s) |
|---|---|---|---|
| DFNKF | 4-iodophenylalanine | Hydrogel, Fibrillar Network | nih.govresearchgate.net |
| d-Phe-l-Phe | p-iodination | Hydrogel, Amphipathic Layers | nih.govacs.org |
| Fmoc-Phe-DAP | Monohalogenation (F, Cl, Br) | Hydrogels, Fibrils, Nanoribbons, Nanotubes | rsc.org |
| Boc-Phe-Phe-Bz | Benzothiazole functionalization | Nanospheres, Nanobelts | mdpi.com |
Intermolecular Interactions Driving Supramolecular Architectures (e.g., halogen bonding, π-π stacking, hydrogen bonding)
The formation of the aforementioned supramolecular architectures is driven by a complex interplay of non-covalent interactions. The incorporation of this compound introduces the possibility of halogen bonding, a specific and directional interaction that adds to the more common forces like hydrogen bonding and π-π stacking. nih.govacs.org
Hydrogen Bonding: Hydrogen bonds are fundamental to peptide self-assembly, forming the backbone of structures like β-sheets, which are common motifs in peptide nanofibers. nih.gov The amide groups of the peptide backbone act as hydrogen bond donors and acceptors, leading to the formation of extended networks that stabilize the fibrillar structures within hydrogels. nih.govunibo.it
π-π Stacking: The aromatic phenyl rings of phenylalanine residues, including the iodinated derivative, participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, contribute significantly to the stability of the self-assembled structures. mdpi.comfrontiersin.org
The synergy between these different non-covalent forces is crucial for the formation of stable and well-ordered supramolecular structures. The introduction of halogen bonding through the use of this compound provides an additional tool for chemists to control and direct the self-assembly process, enabling the rational design of novel nanomaterials. nih.govresearchgate.net
In Vitro Mechanistic Investigations in Enzymology and Receptor Biology
Beyond its role in supramolecular chemistry, this compound and the corresponding 4-iodophenylalanine residue serve as valuable probes in biochemical and pharmacological studies. The unique properties of the iodine atom allow for its use in characterizing enzyme mechanisms and in designing ligands for receptor binding studies.
Substrate Analogues for Enzyme Characterization
This compound can be incorporated into peptide sequences to create substrate analogues for various enzymes. These analogues, which mimic the natural substrate, can be used to study enzyme-substrate interactions, catalytic mechanisms, and inhibitor design. The bulky and electron-rich iodine atom can introduce specific interactions within the enzyme's active site or serve as a useful spectroscopic or crystallographic marker.
For example, in the study of proteases, peptide sequences containing modified amino acids are synthesized to probe the specificity and catalytic activity of the enzyme. While direct examples using this compound as a substrate analogue for a specific enzyme are not prevalent in the provided search results, the general principle of using protected amino acid derivatives like Boc-D-Phe-OH in the synthesis of enzyme substrates is well-established. ru.nl For instance, Boc-protected amino acids are routinely used in the solid-phase synthesis of peptide substrates for enzymes like thrombin and factor Xa. ru.nl The incorporation of a 4-iodo-D-phenylalanine residue could provide insights into how the enzyme accommodates bulky, hydrophobic residues and the potential for halogen bonding interactions within the active site.
Ligand Design for Receptor Binding Studies
The incorporation of 4-iodophenylalanine into peptides is a recognized strategy in the design of ligands for receptor binding studies. The iodine atom can influence the peptide's conformation and its binding affinity and selectivity for a particular receptor. Furthermore, the iodine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of the three-dimensional structure of the ligand-receptor complex.
An example of this application is in the development of opioid peptide analogues. The substitution of tyrosine with 4-iodophenylalanine in T4 lysozyme (B549824) was used to study the formation of a halogen bond with a carbonyl oxygen of a glutamine residue, which influenced the protein's stability. acs.orgacs.org In another study, the replacement of Tyr1 with a novel phenylalanine analogue in δ opioid peptides was investigated to understand agonist versus antagonist behavior. nih.gov While this study did not use 4-iodophenylalanine directly, it highlights the strategy of modifying the phenylalanine ring to probe receptor interactions. The unique electronic properties of the iodine in 4-iodophenylalanine could be leveraged to design ligands with altered binding affinities and functional activities at various receptors.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a detailed understanding of the electronic structure, stability, and reactivity of Boc-D-Phe(4-I)-OH at the atomic level. These calculations are crucial for predicting its behavior in chemical reactions and biological systems.
Density Functional Theory (DFT) is a robust computational method used to investigate the electron density of molecules, providing insights into their energetic and structural properties. While specific DFT analyses exclusively for this compound are not extensively documented in the provided search results, the principles of DFT are widely applied to analogous molecules, such as other protected amino acids and peptides, to model various chemical phenomena. mdpi.com
For instance, DFT calculations are instrumental in:
Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms in the this compound molecule. aip.org
Simulating Reaction Mechanisms: Modeling the transition states and energy barriers of reactions involving the carboxyl or Boc-protecting groups. This can help in understanding and optimizing synthetic procedures.
Predicting Spectroscopic Properties: Calculating theoretical NMR and CD spectra to aid in the interpretation of experimental data. mdpi.comresearchgate.net
A hypothetical DFT study on this compound could explore the impact of the iodine substituent on the electronic properties of the phenyl ring and its influence on the reactivity of the entire molecule. Such a study would likely involve functionals like B3LYP or M06-2X, which have been successfully used for similar peptide systems. aip.orgresearchgate.net
Table 1: Hypothetical DFT Investigation Parameters for this compound
| Parameter | Example Application |
| Functional | B3LYP, M06-2X |
| Basis Set | 6-31G+(d,p) |
| Solvation Model | Polarizable Continuum Model (PCM) |
| Properties Calculated | Optimized geometry, vibrational frequencies, electronic energies, NMR chemical shifts |
Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map provides a guide to the molecule's reactive behavior by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxyl and Boc groups, indicating their susceptibility to electrophilic attack.
Positive Potential (Blue): Located around the amide proton and the hydroxyl proton of the carboxylic acid, highlighting their potential as hydrogen bond donors.
Halogen Bonding Potential: The iodine atom, due to the phenomenon of a "σ-hole," can exhibit a region of positive electrostatic potential on its outermost surface, making it a potential halogen bond donor. This can influence intermolecular interactions and self-assembly.
This information is critical for predicting non-covalent interactions, such as those involved in enzyme-substrate binding or the formation of supramolecular structures.
Molecular Dynamics Simulations for Conformational Landscapes and Self-Assembly
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the conformational flexibility and intermolecular interactions of this compound. biorxiv.org
The conformation of a peptide in solution is highly dependent on the surrounding solvent. MD simulations can effectively model how different solvents influence the conformational preferences of this compound. nih.gov
In Polar Solvents (e.g., Water, DMSO): The molecule may adopt more extended conformations to maximize hydrogen bonding with the solvent. Studies on similar peptides have shown that solvents like DMSO can disrupt secondary structures. biorxiv.org However, the presence of the bulky, hydrophobic Boc and 4-iodophenyl groups might favor specific folded conformations even in polar environments. nih.gov
In Apolar Solvents (e.g., Chloroform): Intramolecular hydrogen bonds are more likely to form, leading to more compact, folded structures like β-turns. researchgate.net The hydrophobic interactions between the phenyl ring and the Boc group would also be more pronounced in such environments.
The choice of solvent can thus be a critical factor in controlling the conformation and subsequent biological activity or self-assembly behavior of peptides containing this residue. mpg.de
Table 2: Influence of Solvent on Peptide Conformation
| Solvent Type | Expected Conformational Behavior | Driving Forces |
| Polar (e.g., Water, TFE) | Extended conformations, potential for β-structures. acs.orgnih.gov | Hydrogen bonding with solvent, hydrophobic effect. |
| Apolar (e.g., Chloroform) | Folded conformations (e.g., β-turns). researchgate.net | Intramolecular hydrogen bonding, van der Waals interactions. |
Short aromatic peptides, particularly those containing phenylalanine derivatives, are known to self-assemble into a variety of well-ordered nanostructures, such as nanotubes, fibrils, and spheres. rsc.orgresearchgate.net MD simulations are a powerful tool to investigate the initial stages of this self-organization process. nih.gov
For this compound, simulations could reveal how intermolecular interactions drive the assembly process:
π-π Stacking: The iodinated phenyl rings can stack on top of each other, providing a significant driving force for aggregation.
Hydrogen Bonding: The amide and carboxyl groups can form extensive hydrogen bond networks, linking molecules together.
Hydrophobic Interactions: The Boc groups and the phenyl rings can cluster together to minimize contact with a surrounding aqueous environment.
Halogen Bonding: The iodine atom can participate in halogen bonds with electronegative atoms (like oxygen or nitrogen) on adjacent molecules, further stabilizing the assembled structure.
Simulations starting with randomly distributed this compound molecules in a solvent box can track their aggregation into ordered structures, providing a molecular-level understanding of the morphogenesis of these nanomaterials. rsc.orgresearchgate.net
In Silico Screening and Molecular Docking for Binding Interaction Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ias.ac.in This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.
While specific docking studies for this compound are not detailed in the provided results, the methodology is highly applicable. For example, if this compound or a peptide containing it were being investigated as an inhibitor of a particular enzyme, docking could be used to:
Generate Binding Poses: Predict how the molecule fits into the active site of the target protein.
Identify Key Interactions: Pinpoint the specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or halogen bonds. The iodine atom could form a crucial halogen bond with a carbonyl oxygen or other Lewis basic site in the protein's binding pocket, enhancing affinity.
Estimate Binding Affinity: Score the different poses to estimate the strength of the binding, helping to rank potential inhibitors.
This in silico screening approach allows for the rapid evaluation of large numbers of compounds, prioritizing the most promising candidates for further experimental testing.
Prediction of Ligand-Protein Interactions in Model Systems
Computational methods are pivotal in predicting how ligands like this compound interact with biological systems. While specific protein-ligand docking studies for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on similar molecules in model environments. These investigations help to understand the fundamental forces driving the molecular recognition of this compound.
A pertinent example of such a computational investigation involves the study of Boc-protected D-phenylalanine (DPA), a structurally similar compound, at a dipalmitoylphosphatidylcholine (DPPC) lipid membrane interface. This research employed a combination of experimental techniques and computational modeling, including Density Functional Theory (DFT) and Atom-centered Density Matrix Propagation (ADMP) simulations, to elucidate the nature of these interactions. aip.org
The study revealed that the Boc-protected D-phenylalanine enantiomer (referred to as DPA in the study) exhibited a higher binding affinity for the lipid monolayer compared to its L-enantiomer. aip.org Computational models were crucial in explaining this selectivity. The carboxylic acid group of the Boc-protected phenylalanine was found to act as a strong hydrogen bond acceptor, interacting with the phosphate (B84403) group of the lipid. Furthermore, the N-H group of the carbamate (B1207046) in the Boc protecting group participated in hydrogen bonding with the ester group of the lipid. aip.org
These multicomponent interactions, predicted by the computational models, were key to understanding the stability and selectivity of the ligand-membrane complex. The binding constants estimated from these studies provide quantitative data on the strength of these interactions.
Interactive Data Table: Predicted Interaction Parameters for Boc-Protected Phenylalanine Analogs at a DPPC Lipid Interface
| Compound | Predicted Interacting Groups | Type of Interaction | Estimated Binding Constant (K) M⁻¹ |
| Boc-D-Phe (DPA) | Carboxylic acid, Carbamate N-H | Hydrogen Bonding | 346 |
| Boc-L-Phe (LPA) | Carboxylic acid | Hydrogen Bonding | 145 |
This data is based on studies of Boc-D-Phe and Boc-L-Phe at a lipid monolayer, serving as a model system to understand potential interactions of this compound. aip.org
These findings from a model system are instrumental. They suggest that the iodine atom at the para position of the phenyl ring in this compound would likely introduce additional interactions, such as halogen bonding, which could further influence its binding affinity and selectivity for protein targets. The bulky and hydrophobic nature of the iodinated phenyl group, combined with the hydrogen bonding capabilities of the Boc and carboxyl groups, provides a strong basis for predicting its behavior in more complex protein binding pockets.
Rational Design of Functional Derivatives
The rational design of functional derivatives is a cornerstone of modern drug discovery and chemical biology. It involves the systematic, computer-assisted design of new molecules with improved properties, such as enhanced binding affinity, selectivity, or stability. While specific examples of rationally designed derivatives originating directly from this compound are not widely reported, the principles of this approach are well-established, particularly with phenylalanine derivatives as scaffolds.
The core idea is to use the known structure and interactions of a parent molecule, like this compound, as a starting point. Computational tools, including molecular docking and molecular dynamics simulations, are then used to predict how modifications to this scaffold would affect its interaction with a specific protein target.
For instance, in the development of inhibitors for targets like the HIV-1 capsid protein or various serine proteases, phenylalanine derivatives are often used as a core structural motif. nih.govuq.edu.au The phenyl ring provides a key hydrophobic interaction within the protein's binding site. Rational design strategies in these cases often involve:
Modification of the Phenyl Ring: Introducing different substituents (e.g., halogens like fluorine or chlorine, or larger groups like cyano) to the phenyl ring can modulate the hydrophobic and electronic properties of the molecule, potentially leading to stronger or more selective binding. medchemexpress.com The iodine atom in this compound already represents such a modification, and further derivatives could explore other halogen substitutions or combinations.
Alteration of the Backbone: The peptide backbone can be modified to improve stability against enzymatic degradation or to constrain the molecule into a more bioactive conformation.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to improved pharmacokinetic profiles.
A hypothetical rational design cycle starting with this compound for a target protein might look like this:
Initial Docking: Perform molecular docking of this compound into the active site of the target protein to predict its binding mode and identify key interactions.
In Silico Modification: Based on the docking pose, design a virtual library of derivatives. This could involve, for example, replacing the iodine with other halogens, or adding functional groups to other positions on the phenyl ring.
Computational Screening: Dock the virtual library of derivatives into the protein's active site and use scoring functions to predict their binding affinities.
Synthesis and Biological Evaluation: Synthesize the most promising derivatives and test their activity in biological assays.
Iterative Refinement: Use the experimental results to refine the computational model and design the next generation of derivatives.
This iterative process of design, synthesis, and testing is central to the rational design of new functional molecules.
Interactive Data Table: Potential Modifications for Rational Design Based on a Phenylalanine Scaffold
| Scaffold Position | Type of Modification | Potential Improvement |
| Phenyl Ring (para-position) | Halogen substitution (F, Cl, Br) | Modulate binding affinity and selectivity |
| Phenyl Ring (other positions) | Introduction of small alkyl or polar groups | Explore new interactions within the binding pocket |
| Amine Group | Replacement of Boc with other protecting groups | Alter solubility and cell permeability |
| Carboxyl Group | Esterification or amidation | Improve stability and pharmacokinetic properties |
This table illustrates the types of modifications that could be computationally explored to design functional derivatives of this compound for specific biological applications.
Future Perspectives and Emerging Research Trajectories
Integration with Advanced Flow Chemistry and Automated Synthesis Techniques
The synthesis of peptides and complex molecules incorporating unnatural amino acids like Boc-D-Phe(4-I)-OH is increasingly benefiting from the adoption of advanced flow chemistry and automation. akjournals.comamidetech.com Continuous-flow synthesis, as opposed to traditional batch processing, offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and efficiency. akjournals.comnih.gov This technology is particularly advantageous for multi-step processes like solid-phase peptide synthesis (SPPS), where the precise and repeated addition of reagents is critical. amidetech.commit.edu
Automated fast-flow peptide synthesis (AFPS) instruments can now assemble long peptide chains, up to 164 amino acids, in a matter of hours. mit.edupentelutelabmit.com These systems are capable of incorporating unnatural amino acids, enabling the rapid production of novel proteins and peptides with tailored functionalities. amidetech.comacs.org The integration of this compound into such automated platforms would significantly accelerate the exploration of its potential in various fields. For instance, a continuous flow process was successfully designed for the transformation of N-Boc-(S)-phenylalanine into a diazoketone intermediate, demonstrating the feasibility of applying this technology to protected amino acids. unimi.it
The key advantages of applying flow chemistry to the synthesis of peptides containing this compound are summarized below:
| Feature | Advantage in Flow Synthesis | Relevance to this compound |
| Speed | Rapid reaction cycles and reduced manual handling significantly shorten synthesis times. amidetech.commit.edu | Enables high-throughput screening of peptides containing this residue for drug discovery and materials science. |
| Efficiency | Precise reagent delivery minimizes waste and can lead to higher yields compared to batch methods. akjournals.com | Cost-effective production of complex peptides and probes for research and potential therapeutic use. |
| Control | Superior heat and mass transfer allow for precise control over reaction conditions, improving product purity. nih.gov | Ensures high fidelity in the incorporation of the sterically demanding this compound residue. |
| Scalability | Processes can be scaled up by running the system for longer durations or by using parallel reactors ("scaling out"). nih.gov | Facilitates the production of larger quantities of promising peptide candidates for preclinical and clinical studies. |
| Automation | Fully automated systems allow for the synthesis of complex sequences with minimal user intervention. akjournals.commit.edu | Streamlines the creation of libraries of peptides with this compound at various positions to study structure-activity relationships. |
Novel Applications in Targeted Molecular Imaging Beyond Current Paradigms
The iodine atom on the phenyl ring of this compound makes it an ideal precursor for developing targeted molecular imaging agents. nih.gov Radioiodination allows for the creation of probes for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which are powerful non-invasive techniques for visualizing biological processes in vivo. researchgate.netrsc.org
Amino acid derivatives are particularly valuable for imaging tumors, especially in the brain, because many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands. nih.gov Iodinated amino acid tracers like 4-[¹²³I]Iodo-L-phenylalanine have demonstrated high uptake and retention in glioma tissues, making them effective for diagnosis and monitoring. nih.govresearchgate.net The D-configuration of this compound could offer altered metabolic stability and transport kinetics compared to its L-isomer, potentially leading to imaging agents with improved tumor-to-background ratios or different targeting profiles.
Future research is poised to move beyond static imaging to dynamic and theranostic applications. A theranostic agent combines diagnostic imaging with therapeutic capabilities. By replacing a diagnostic radioisotope (like ¹²³I or ¹²⁴I) with a therapeutic one (like ¹³¹I), the same molecular scaffold derived from this compound could be used to both visualize and treat a tumor. nih.gov This approach has shown clinical proof-of-principle in refractory glioma using carrier-added 4-[¹³¹I]iodo-L-phenylalanine. nih.gov
| Imaging Modality | Radioisotope | Potential Application for this compound Derivatives |
| SPECT | Iodine-123 (¹²³I) | Diagnosis and staging of tumors, particularly gliomas, by targeting amino acid transporters. nih.govresearchgate.net |
| PET | Iodine-124 (¹²⁴I) | High-resolution quantitative imaging for treatment planning and monitoring response to therapy. |
| Theranostics | Iodine-131 (¹³¹I) | Targeted radionuclide therapy, where the agent first confirms the target via imaging and then delivers a cytotoxic radiation dose. nih.gov |
Expansion into Bio-inspired Materials and Responsive Nanotechnology
The unique physicochemical properties imparted by the 4-iodophenyl group make this compound a compelling building block for the design of bio-inspired and responsive nanomaterials. Phenylalanine derivatives are well-known for their propensity to self-assemble into ordered nanostructures, such as fibrils, nanotubes, and hydrogels. acs.org The introduction of a halogen atom onto the phenyl ring can profoundly influence these self-assembly processes by altering hydrophobicity, π-π stacking interactions, and halogen bonding. rsc.orgnih.gov
Studies on halogenated phenylalanine derivatives have shown that the position and type of halogen can dictate the morphology of the resulting nanostructures and the viscoelastic properties of hydrogels. acs.orgrsc.org For example, a systematic study of monohalogenated Fmoc-Phe derivatives revealed significant differences in self-assembly and gelation potential. rsc.org The iodine atom in this compound, being large and highly polarizable, is expected to introduce strong intermolecular interactions that can be exploited to create novel materials.
This opens avenues for developing "smart" or responsive materials. For instance, hydrogels formed from this compound-containing peptides could respond to external stimuli. The iodine atom also provides a reactive handle for further chemical modification, allowing for the covalent attachment of other functional molecules or for creating crosslinks within the material.
| Material Type | Driving Force for Assembly | Potential Functionality |
| Supramolecular Hydrogels | Hydrogen bonding, π-π stacking, hydrophobic interactions, halogen bonding. acs.orgrsc.org | Scaffolds for tissue engineering, platforms for 3D cell culture, and matrices for controlled drug release. acs.org |
| Nanofibers/Nanotubes | Directional self-assembly of peptide building blocks. acs.org | Templates for mineralization, components for nanoelectronics, and agents for drug delivery. |
| Responsive Materials | Stimuli-sensitive intermolecular interactions. acs.org | Sensors that change properties (e.g., color, fluorescence) in response to specific analytes or environmental changes. |
Interdisciplinary Research Synergies in Chemical Biology and Materials Science
This compound is a quintessential example of a molecule that bridges multiple scientific disciplines. Unnatural amino acids are fundamental tools in chemical biology, used to probe and manipulate biological systems in ways not possible with the 20 canonical amino acids. nih.govsigmaaldrich.com They can be incorporated into proteins to study structure-function relationships, introduce spectroscopic probes, or create novel biocatalysts. nih.govnih.gov The 4-iodo-D-phenylalanine residue can serve as a heavy atom for X-ray crystallography to aid in protein structure determination or as a photo-crosslinking agent to map protein-protein interactions.
Simultaneously, in materials science, these same building blocks are used to construct novel polymers and self-assembling systems with programmed functions. sigmaaldrich.com The ability to precisely control the chemical structure at the amino acid level allows for the fine-tuning of macroscopic material properties. rsc.org The synergy arises when principles from both fields are combined. For example, a peptide designed using chemical biology principles for specific receptor binding can be engineered into a self-assembling material for targeted drug delivery.
The future of research involving this compound will likely be characterized by increasing collaboration between chemical biologists, materials scientists, medicinal chemists, and clinicians.
| Research Area | Contribution of this compound | Interdisciplinary Goal |
| Protein Engineering | Introduction of a unique steric and electronic probe into a protein's structure. nih.gov | To create enzymes with novel catalytic activities or proteins with enhanced stability for industrial and therapeutic applications. |
| Drug Discovery | A scaffold for creating peptidomimetics with improved metabolic stability (due to the D-amino acid) and specific interactions (iodine). sigmaaldrich.comnih.gov | Development of next-generation therapeutics with enhanced potency and pharmacokinetic properties. |
| Biomaterials | A functional monomer for creating self-assembling materials with tunable properties. acs.org | Designing smart biomaterials that can interact with biological systems in a specific, programmed manner (e.g., releasing a drug upon enzymatic cleavage). |
| Diagnostics | A precursor for radiolabeled probes for targeted in vivo imaging. nih.gov | Combining diagnostics and therapy (theranostics) for personalized medicine approaches. |
Q & A
Basic: What analytical methods are recommended to confirm the purity and structural integrity of Boc-D-Phe(4-I)-OH?
Answer:
- HPLC : Use reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. Retention time and peak symmetry should match reference standards .
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to verify the Boc group, iodine substitution, and stereochemistry. Key signals: tert-butyl protons (~1.4 ppm), aromatic protons (~7.3–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHINO; theoretical 391.20 g/mol) and detect isotopic patterns from iodine .
- Optical Rotation : Measure [α] to confirm D-configuration (e.g., [α] +22.5°±3° in ethyl acetate) .
Basic: How should this compound be stored to prevent degradation during long-term experiments?
Answer:
- Storage Conditions : Keep in a dark, inert atmosphere (argon or nitrogen) at room temperature. Avoid moisture and light to prevent Boc group cleavage or iodine dissociation .
- Handling : Resuspend in anhydrous solvents (e.g., DMF or DCM) immediately before use. Aliquot to minimize freeze-thaw cycles .
- Stability Monitoring : Perform periodic HPLC checks to detect decomposition products (e.g., free Phe(4-I)-OH) .
Advanced: How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Answer:
- Coupling Agents : Use carbodiimides (DCC or EDC) with HOBt or Oxyma Pure to reduce steric hindrance from the iodine substituent .
- Reaction Time/Temperature : Extend coupling time (2–4 hours) and use mild heating (30–40°C) to improve yields in sterically challenging sequences .
- Solvent System : Anhydrous DMF or DCM with 1% DIEA to maintain basic conditions and enhance reagent solubility .
- Validation : Monitor coupling efficiency via Kaiser test or LC-MS after each cycle .
Advanced: How to resolve contradictions in reported bioactivity of peptides containing this compound?
Answer:
- Variable Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers), peptide termini (free vs. capped), and adjacent residues (e.g., proline vs. glycine) that may alter conformation .
- Statistical Validation : Use ANOVA or t-tests to assess significance of bioactivity differences. Ensure sample sizes (n ≥ 3) and replicate experiments .
- Structural Studies : Perform circular dichroism (CD) or X-ray crystallography to correlate conformation with activity .
Advanced: What strategies mitigate iodine-mediated side reactions during this compound incorporation?
Answer:
- Protection Schemes : Use orthogonal protecting groups (e.g., Fmoc for amine, Trt for side chains) to avoid iodine-mediated deprotection .
- Low-Temperature Synthesis : Conduct couplings at 0–4°C to minimize iodine radical formation .
- Post-Synthesis Analysis : Employ MALDI-TOF MS to detect halogenation artifacts (e.g., unintended iodination at tyrosine residues) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear gloves, N95 masks, and safety goggles to prevent inhalation/contact (H315, H319, H335 hazards) .
- Ventilation : Use fume hoods during weighing and dissolution to avoid dust exposure .
- Waste Disposal : Collect halogenated waste separately and neutralize with sodium thiosulfate before disposal .
Advanced: How to design a research question investigating this compound's role in peptide stability?
Answer:
- PICO Framework :
- Feasibility : Ensure access to CD spectrometers, LC-MS, and controlled incubation systems .
Advanced: How to statistically validate the enantiomeric purity of this compound in synthetic batches?
Answer:
- Chiral HPLC : Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol mobile phase. Calculate enantiomeric excess (ee) from peak area ratios .
- Calibration Curves : Prepare standards with known D/L ratios (0–100%) for linear regression (R > 0.99) .
- Error Analysis : Report standard deviations across triplicate injections and batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
